6-Ethanesulfonylhexanoic acid

Übersicht

Beschreibung

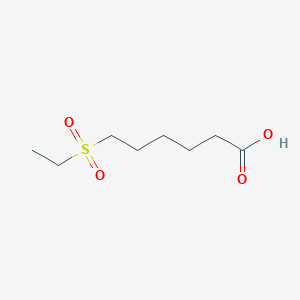

6-Ethanesulfonylhexanoic acid: is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonyl group attached to a hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethanesulfonylhexanoic acid typically involves the sulfonation of hexanoic acid. One common method is the reaction of hexanoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethanesulfonylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various sulfonyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Ethanesulfonylhexanoic acid is characterized by the following chemical formula:

- Molecular Formula : C7H15O3S

- Molecular Weight : 189.26 g/mol

The compound features a sulfonyl group, which is significant for its reactivity and interaction with biological systems.

Biological Research Applications

1. Plant Defense Mechanisms

Research indicates that hexanoic acid derivatives can prime plant defenses against pathogens. For instance, studies have shown that hexanoic acid can activate resistance mechanisms in plants against various pathogens, including Botrytis cinerea and Pseudomonas syringae. The application of hexanoic acid has been linked to enhanced callose deposition and activation of salicylic acid pathways, which are crucial for plant defense responses .

- Case Study : In melon plants treated with hexanoic acid, significant reductions in systemic movement of Melon necrotic spot virus (MNSV) were observed. The treatment led to an increase in callose deposition and changes in hormonal profiles, indicating a robust defense mechanism activation .

2. Metabolomics Studies

The application of this compound in metabolomics has revealed alterations in metabolic profiles that suggest its role in stress responses. For example, when citrus plants were treated with this compound, over 200 metabolites were differentially expressed, indicating its potential as a tool for studying plant metabolic responses to stress .

Agricultural Applications

1. Crop Protection

The use of this compound as a biopesticide is being explored due to its ability to enhance plant resistance to diseases. Its application can lead to reduced severity of infections by enhancing the plant's innate immune responses.

- Field Trials : In trials conducted on citrus crops, the application of hexanoic acid resulted in a marked decrease in disease severity caused by Alternaria alternata, demonstrating its efficacy as a protective agent .

Chemical Synthesis Applications

1. Synthesis of Biochemical Compounds

This compound serves as an important building block in organic synthesis. Its sulfonyl group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Example Reaction : It can be utilized in the synthesis of peptide derivatives through coupling reactions with amino acids or other nucleophiles, facilitating the development of novel peptides for therapeutic applications .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Biological Research | Plant defense priming against pathogens | Enhanced resistance and callose deposition |

| Agricultural Protection | Biopesticide for citrus crops | Reduced disease severity |

| Chemical Synthesis | Building block for peptide synthesis | Development of novel therapeutic peptides |

Wirkmechanismus

The mechanism of action of 6-ethanesulfonylhexanoic acid involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethanesulfonic acid: A simpler sulfonic acid with a shorter carbon chain.

Hexanoic acid: A carboxylic acid without the sulfonyl group.

Methanesulfonylhexanoic acid: A similar compound with a different sulfonyl group.

Uniqueness: 6-Ethanesulfonylhexanoic acid is unique due to the presence of both a sulfonyl group and a hexanoic acid chain. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler counterparts.

Biologische Aktivität

6-Ethanesulfonylhexanoic acid (ESHA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antifungal properties. This article explores the various aspects of ESHA's biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a sulfonic acid derivative of hexanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅O₃S

- Molecular Weight : 189.27 g/mol

The presence of the sulfonyl group contributes to its unique biological properties.

Biological Activity Overview

The biological activity of ESHA has been investigated through various studies focusing on its anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

ESHA has shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table summarizes the IC₅₀ values for ESHA and related compounds against COX-1 and COX-2 enzymes:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | Not reported |

The results indicate that while ESHA is less potent than celecoxib, it still possesses considerable inhibitory effects on COX enzymes, which are crucial in the inflammatory process .

Antimicrobial Activity

Research has demonstrated that ESHA exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Fusarium oxysporum, a common fungal pathogen affecting crops. The results indicated a maximum mycelial growth inhibition of 65.7% at a concentration of 0.2% .

The following table presents the antifungal activity of ESHA against different concentrations:

| Concentration (%) | Mycelial Growth (cm) | Inhibition (%) |

|---|---|---|

| Control | 7.5 | - |

| 0.01 | 2.9 | 58.5 |

| 0.05 | 3.85 | 45 |

| 0.1 | 2.6 | 65 |

| 0.15 | Not reported | Not reported |

| 0.2 | Not reported | 67.8 |

These findings suggest that ESHA can be an effective antifungal agent, potentially useful in agricultural applications to combat plant diseases .

Case Studies

- Inflammation Model : In a carrageenan-induced paw edema model in rats, ESHA was administered to evaluate its anti-inflammatory effects compared to standard NSAIDs like indomethacin and celecoxib. The results showed a significant reduction in edema comparable to these established drugs, indicating its potential use in treating inflammatory conditions.

- Fungal Inhibition : A field trial involving tomato plants treated with ESHA demonstrated reduced disease severity caused by Fusarium oxysporum. Treated plants exhibited smaller necrotic lesions and lower infection rates compared to untreated controls, underscoring the compound's role in enhancing plant resistance .

Eigenschaften

IUPAC Name |

6-ethylsulfonylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-2-13(11,12)7-5-3-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYHKLVLPJVWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.